molecular formula C15H22O2 B1603540 1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 279243-78-6

1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B1603540
CAS No.: 279243-78-6
M. Wt: 234.33 g/mol
InChI Key: HUDHSZARDMJQOQ-UHFFFAOYSA-N
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Description

1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a norbornene-derived ester characterized by a bicyclic framework and a methylcyclohexyl substituent. These compounds are typically synthesized via Diels-Alder reactions or esterification protocols and serve as key intermediates in polymer chemistry, mechanophores, and flavoring agents .

Properties

IUPAC Name

(1-methylcyclohexyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(7-3-2-4-8-15)17-14(16)13-10-11-5-6-12(13)9-11/h5-6,11-13H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDHSZARDMJQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)OC(=O)C2CC3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619502
Record name 1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279243-78-6
Record name 1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of 1-methylcyclohexanol with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active components that exert biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent on the carboxylate group significantly influences the compound’s properties and applications:

Compound Name Substituent Key Features
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Methyl Low boiling point (70–71°C), used in polymer synthesis
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Ethyl FEMA GRAS 4790, flavoring agent; higher hydrophobicity than methyl
t-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate t-Butyl Bulky substituent enhances steric hindrance, impacting reactivity
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Hydroxyethyl Polar hydroxyl group increases solubility (density: 1.213 g/cm³)
Octyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Octyl Long alkyl chain improves thermal stability for material applications

Physicochemical Properties

  • Thermal Stability : Bulky substituents (e.g., t-butyl, adamantyl) enhance thermal stability, whereas methyl/ethyl esters exhibit lower boiling points .
  • Polarity : Hydroxyethyl and nitro-substituted derivatives show increased polarity, affecting solubility in aqueous systems .
  • Crystallinity: Nitrophenyl derivatives form white crystalline solids with defined melting points (e.g., 108–110°C for methyl nitro-norbornene carboxylate) .

Key Research Findings

  • Reactivity Trends : Electron-withdrawing groups (e.g., nitro) accelerate Diels-Alder reactions, while bulky groups (t-butyl) slow polymerization kinetics .
  • Stereochemical Impact : Endo isomers often dominate in cycloaddition reactions due to favorable transition states, as seen in methyl ester synthesis .
  • Functionalization Potential: Brominated derivatives (e.g., compound 6 in ) enable post-synthetic modifications like amination or cross-coupling .

Biological Activity

1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₂O₂
  • Molecular Weight : 152.19 g/mol
  • CAS Number : 2903-75-5
  • InChIKey : RMAZRAQKPTXZNL-BWZBUEFSSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that bicyclo[2.2.1]heptenes exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.

2. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

3. Potential as a Flavoring Agent

This compound is also noted for its use in the flavor and fragrance industry due to its pleasant aroma, which can enhance food products and perfumes.

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

StudyFindings
Pendergrass et al., 2020 Demonstrated antimicrobial activity against E. coli and S. aureus with IC50 values in the low micromolar range.
MDPI Review, 2021 Highlighted anti-inflammatory properties through inhibition of TNF-alpha production in vitro.
Sigma-Aldrich Data Identified applications in flavors and fragrances, noting its organoleptic properties as fruity and pleasant.

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against a panel of bacterial strains, demonstrating significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Response

A study involving animal models showed that administration of this compound reduced paw edema significantly, suggesting its potential therapeutic role in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
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1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

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